|
REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:15])[C:3]1([C:13]#N)[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1.[C:16]1([Mg]Cl)[CH:21]=[CH:20]C=[CH:18][CH:17]=1>O1CCCC1>[CH3:1][N:2]([CH3:15])[C:3]1([C:13]2[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=2)[CH2:12][CH2:11][C:6]2([O:10][CH2:9][CH2:8][O:7]2)[CH2:5][CH2:4]1
|
|
Name
|
|
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Quantity
|
50 g
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|
Type
|
reactant
|
|
Smiles
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CN(C1(CCC2(OCCO2)CC1)C#N)C
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|
Name
|
|
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Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
solution
|
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Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
ice
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
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|
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Type
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CUSTOM
|
|
Details
|
stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
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TEMPERATURE
|
|
Details
|
while cooling with an ice bath
|
|
Type
|
STIRRING
|
|
Details
|
with stirring
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|
Type
|
TEMPERATURE
|
|
Details
|
while cooling with an ice bath
|
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Type
|
CUSTOM
|
|
Details
|
after 30 minutes the phases were separated
|
|
Duration
|
30 min
|
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Type
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EXTRACTION
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|
Details
|
The aqueous phase was extracted twice
|
|
Type
|
WASH
|
|
Details
|
washed with 200 ml of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(C1(CCC2(OCCO2)CC1)C1=CC=CC=C1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 60 g |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |